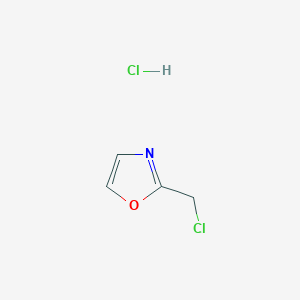
2-(Chloromethyl)-1,3-oxazole;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-1,3-oxazole;hydrochloride is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-1,3-oxazole;hydrochloride typically involves the reaction of oxazole with chloromethylating agents under acidic conditions. One common method involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds through the formation of an intermediate chloromethyl ether, which then reacts with oxazole to form the desired product .
Industrial Production Methods:生物活性
2-(Chloromethyl)-1,3-oxazole;hydrochloride is a heterocyclic compound featuring a five-membered ring that incorporates both nitrogen and oxygen atoms. Its unique structure, particularly the chloromethyl group at the second position, enhances its reactivity and potential biological activity. This article delves into the biological activities associated with this compound, focusing on its antimicrobial and anticancer properties, as well as its role as a synthetic intermediate in organic chemistry.
- Molecular Formula : C₅H₆ClN₁O
- Molecular Weight : Approximately 161.54 g/mol
The compound's chloromethyl group makes it a versatile intermediate in organic synthesis, allowing for further functionalization through various chemical reactions.
Biological Activity Overview
Research indicates that derivatives of 1,3-oxazole, including this compound, exhibit significant biological activity against various pathogens and cancer cell lines. The following sections summarize key findings related to its antimicrobial and anticancer properties.
Antimicrobial Activity
Studies have shown that oxazole derivatives can be effective against both gram-positive and gram-negative bacteria as well as fungi. For instance:
- Antiviral Properties : Some derivatives have demonstrated antiviral activity against hepatitis C virus in vitro, indicating potential therapeutic applications in viral infections.
- Mechanism of Action : Molecular docking studies suggest that these compounds can interact with enzymes involved in bacterial metabolism and viral replication, which is crucial for their antimicrobial efficacy.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Cell Line Studies : Compounds derived from oxazoles have been evaluated against multiple human cancer cell lines, showing promising results. For example, one study reported IC₅₀ values in the low micromolar to nanomolar range against leukemia cell lines .
- Mechanism of Action : The anticancer activity is thought to involve the inhibition of tubulin polymerization. This was evidenced by binding studies showing that oxazole derivatives interact with tubulin at colchicine binding sites, leading to microtubule depolymerization .
Case Studies
Several studies illustrate the biological activity of this compound:
- Anticonvulsant Activity : A study involving related compounds highlighted their potential as anticonvulsants, suggesting that structural modifications could lead to enhanced therapeutic profiles.
- Cytotoxicity Studies : In vitro assays demonstrated that certain oxazole derivatives exhibited significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with some compounds showing IC₅₀ values comparable to established chemotherapeutics like doxorubicin .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole | Contains additional phenyl group | Enhanced lipophilicity and greater biological activity |
| 2-Methyl-1,3-oxazole | Lacks halogen substituents | Generally lower reactivity compared to chlorinated derivatives |
| 5-(4-Chlorophenyl)-1,3-oxazole | Substituted at position five | Potential for different biological profiles due to substitution pattern |
| 2-Aminomethyl-1,3-oxazole | Contains an amino group | Increased hydrophilicity and potential for different interaction profiles |
特性
IUPAC Name |
2-(chloromethyl)-1,3-oxazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO.ClH/c5-3-4-6-1-2-7-4;/h1-2H,3H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVLGAIHYMSXPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














